
SiR dye 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SiR dye 2 is a multifunctional dye widely used in biological experiments. It is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . The dye is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SiR dye 2 involves the incorporation of silicon into the rhodamine dye structure. This process typically includes the reaction of rhodamine derivatives with silicon-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the silicon-rhodamine bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the dye. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
SiR dye 2 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the dye’s fluorescence, making it useful for studying redox processes in biological systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce oxidized derivatives with altered fluorescence, while substitution reactions can yield modified dyes with different functional groups .
Wissenschaftliche Forschungsanwendungen
SiR dye 2 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Helps in visualizing cellular structures, tracking biomolecules, and studying cell functions.
Medicine: Utilized in diagnostic imaging and monitoring of disease progression.
Industry: Applied in textile dyeing, food pigments, and dye-sensitized solar cells
Wirkmechanismus
The mechanism of action of SiR dye 2 involves its ability to fluoresce upon excitation by light. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing researchers to visualize and track biological processes. The molecular targets and pathways involved include cellular structures like microtubules, F-actin, lysosomes, and chromosomal DNA .
Vergleich Mit ähnlichen Verbindungen
SiR dye 2 is unique among silicon-rhodamine dyes due to its bright fluorescence at far-red wavelengths and good photostability. Similar compounds include:
SiR-SNAP: Used for super-resolution microscopy.
SiR-CLIP: Another derivative for super-resolution microscopy.
SiR-Halo: Utilized in live cell imaging.
These compounds share similar properties but differ in their specific applications and functional groups, making this compound a versatile and valuable tool in various scientific fields.
Eigenschaften
Molekularformel |
C31H31N3O6Si |
|---|---|
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C31H31N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)29(22)24-15-18(7-10-21(24)30(37)38)31(39)40-34-27(35)13-14-28(34)36/h7-12,15-17H,13-14H2,1-6H3 |
InChI-Schlüssel |
HZBMYSAEKBONRB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


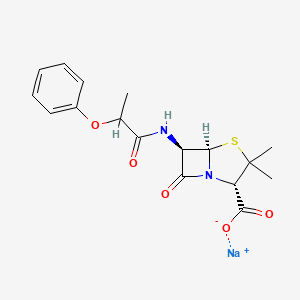
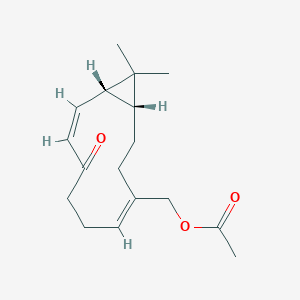
![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)
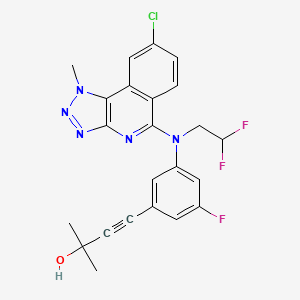
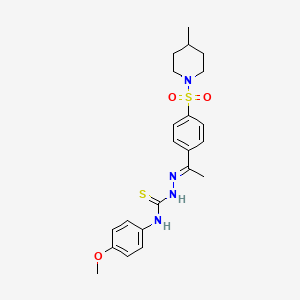
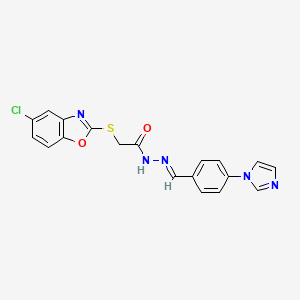
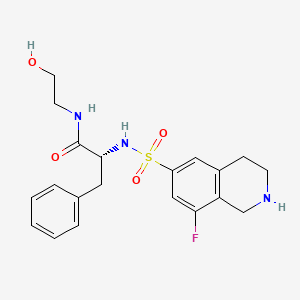


![1-[[1-[[2-Fluoro-4-(trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12384788.png)
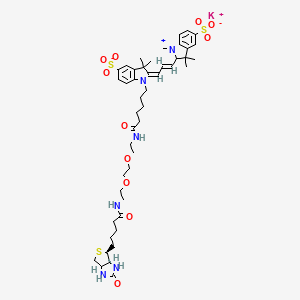
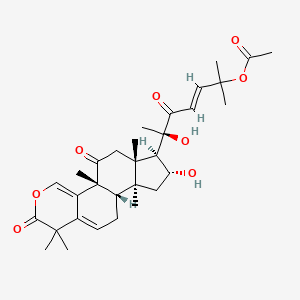

![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)
